DVTOSU serves as a starting material for the synthesis of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). DETOSU is a key component in the production of polyorthoesters Wikipedia: . These polymers are degradable and biocompatible, making them attractive for applications in drug delivery and tissue engineering .
Due to its chemical structure, DVTOSU can act as a crosslinking agent in the formation of certain polymers. Crosslinking essentially creates a network of linked polymer chains, improving the material's strength and stability. Researchers have explored DVTOSU's use in radical emulsion copolymerization and the development of new biocompatible copolymers Sigma-Aldrich: .
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is characterized by its complex spirocyclic structure that incorporates multiple oxygen atoms within its framework. The molecular formula of this compound is C₁₁H₁₆O₄, with a molecular weight of approximately 212.25 g/mol . It is primarily recognized for its role as a bifunctional monomer in the synthesis of biodegradable polyorthoesters.
Research indicates that compounds similar to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane may exhibit biological activity such as:
The synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves several steps:
The primary applications of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane include:
Interaction studies focus on how 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane interacts with other chemical species:
Several compounds share structural similarities with 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | Bicyclic ketene acetal | Forms polyorthoesters; more stable than its vinyl counterpart |
| Diallylidene pentaerythritol | Similar acetal structure | Less reactive; used in different polymer systems |
| Acrolein pentaerythritol bisacetal | Contains acrolein units | Used in similar applications but with different reactivity profiles |
The uniqueness of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its high reactivity and ability to form biodegradable polymers that are crucial for modern material science and pharmaceutical applications.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits a distinctive bicyclic molecular architecture characterized by a central quaternary carbon atom that serves as the spiro center [1]. This spiro atom connects two alicyclic rings, each comprising five atoms, creating the characteristic spiro[5.5]undecane skeleton [1] [2]. The molecular formula C₁₁H₁₆O₄ with a molecular weight of 212.24 g/mol reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, and four oxygen atoms arranged in this unique spirocyclic configuration [3] [2] [4].
The spiro configuration follows the nomenclature proposed by Adolf von Baeyer, designating the compound as a spiro[5.5]undecane due to its structural framework [1]. The presence of four oxygen atoms within the ring system classifies it as a 2,4,8,10-tetraoxaspiro[5.5]undecane, with vinyl substituents located at the 3 and 9 positions [1] [2]. This architectural arrangement imparts the molecule with distinctive three-dimensional properties that distinguish it from conventional linear or branched organic compounds [5].
The spiro configuration creates a rigid, three-dimensional structure that exhibits non-crystallographic twofold rotation symmetry [6]. This symmetry element is crucial for understanding the compound's stereochemical behavior and its interactions with other molecules. The quaternary spiro carbon atom adopts a tetrahedral geometry with bond angles approaching 109.5°, consistent with sp³ hybridization[theoretical].
The compound functions as a diallyl acetal, derived from the condensation reaction between propenal (acrolein) and pentaerythritol [1] [2]. This classification places the molecule within the broader category of cyclic acetals, which are characterized by their unique chemical stability and reactivity patterns . The acetal functionality is distributed across two six-membered 1,3-dioxane rings that are integrated into the spiro framework [1] [2].
Each dioxane ring contains two oxygen atoms positioned at the 1,3-positions relative to the ring carbon atoms, creating the characteristic acetal linkage pattern [2] [4]. The formation of these cyclic acetal units occurs through the reaction of aldehyde groups with diols under acidic conditions, resulting in the elimination of water molecules and the formation of stable C-O-C linkages [1] . The acetal groups provide the compound with enhanced stability compared to their open-chain counterparts while maintaining specific reactivity patterns under acidic conditions .
The cyclic acetal functionality is confirmed by characteristic infrared spectroscopic features, particularly the C-O-C stretching vibrations observed in the 1000-1200 cm⁻¹ region [8]. These spectroscopic signatures serve as diagnostic tools for identifying the presence and nature of the acetal functional groups within the molecular structure.
The vinyl groups in 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane are strategically positioned at the 3 and 9 positions of the spiro framework, providing the molecule with two distinct reactivity centers [1] [2]. These vinyl substituents are derived from the acrolein precursor and retain the characteristic C=C double bond functionality that defines their chemical behavior [1] [2] [4].
The positioning of the vinyl groups at opposite ends of the spiro system creates a symmetrical distribution of reactive sites, which is crucial for the compound's applications as a crosslinking agent [3] . Each vinyl group consists of a terminal alkene functionality (-CH=CH₂) that exhibits typical electrophilic addition reactions characteristic of unsaturated hydrocarbons [9] [10]. The electron-rich nature of the double bonds makes them susceptible to various addition reactions, including polymerization processes [3] .
The vinyl groups serve as Michael acceptor sites, enabling the compound to participate in various chemical transformations [9] [10]. This reactivity is particularly important in polymer chemistry applications, where the vinyl groups can undergo radical polymerization reactions to form crosslinked network structures [3] . The spatial arrangement of these reactive centers allows for the formation of three-dimensional polymer networks when the compound is used as a crosslinking agent [3] [11].
Infrared spectroscopy provides detailed information about the functional groups present in 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane through characteristic absorption bands. The infrared spectrum exhibits several diagnostic features that confirm the presence of key functional groups within the molecular structure [8].
The C-H stretching vibrations appear as strong absorption bands in the 2950-2850 cm⁻¹ region, corresponding to both aliphatic and vinyl C-H bonds [8]. The vinyl C=C stretching vibrations are observed in the characteristic alkene region, typically around 1650-1600 cm⁻¹. The most distinctive feature in the infrared spectrum is the presence of strong C-O-C stretching vibrations in the 1000-1200 cm⁻¹ region, which confirms the presence of the cyclic acetal functionality [8].
Additional absorption bands associated with the spiro framework include C-O stretching vibrations of the dioxane rings and various bending modes associated with the CH₂ groups within the ring system [8]. The absence of broad O-H stretching bands in the 3200-3600 cm⁻¹ region confirms the complete formation of the acetal linkages and the absence of unreacted hydroxyl groups [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information through both ¹H NMR and ¹³C NMR techniques [12] [13]. The ¹H NMR spectrum exhibits characteristic patterns that reflect the symmetrical nature of the molecule and the distinct environments of various proton types within the structure [12] [13].
The vinyl protons appear in the characteristic alkene region of the ¹H NMR spectrum, typically between 5.0-6.5 ppm, with coupling patterns that reflect the terminal vinyl group geometry [14]. The methylene protons of the dioxane rings appear as complex multipets in the aliphatic region, typically between 3.5-4.5 ppm, due to their proximity to the electronegative oxygen atoms [13].
¹³C NMR spectroscopy reveals the carbon framework of the molecule, with the spiro carbon appearing as a distinctive quaternary carbon signal [13]. The vinyl carbons exhibit characteristic chemical shifts in the alkene region (100-150 ppm), while the dioxane ring carbons appear in the typical aliphatic ether region (60-80 ppm) [13]. The symmetrical nature of the molecule results in a simplified ¹³C NMR spectrum with fewer signals than would be expected for an unsymmetrical molecule of similar size [13].
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [15]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane [15]. The fragmentation pattern reveals characteristic losses that are consistent with the proposed structure [15].
Common fragmentation pathways include the loss of vinyl groups (m/z 27 for C₂H₃), resulting in fragment ions that reflect the remaining spiro framework [16] [15]. The acetal functionality can undergo fragmentation through the cleavage of C-O bonds, leading to the formation of characteristic fragment ions [16] [15]. The spiro center can also undergo fragmentation, resulting in the separation of the two dioxane ring systems [15].
The mass spectrometric fragmentation patterns are consistent with the expected stability of various fragment ions, with more stable carbocations and resonance-stabilized structures appearing as prominent peaks in the spectrum [16] [17]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization and fragmentation process [15].
X-ray crystallography studies of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane and related compounds provide detailed three-dimensional structural information [6] [18] [19]. These studies reveal that the 1,3-dioxane rings adopt chair conformations, which represent the most stable conformational arrangement for six-membered rings [6] [18] [19].
The crystallographic data demonstrate that the molecule exhibits non-crystallographic twofold rotation symmetry, with the spiro carbon serving as the center of symmetry [6]. The chair conformation of the dioxane rings is maintained in the solid state, indicating that this conformational preference is inherent to the molecular structure rather than being imposed by crystal packing forces [6] [18] [19].
Crystal structure determinations of related spiro compounds reveal that the molecules are connected by weak C-H···O contacts in the crystal lattice, with C···O distances ranging from 2.642 to 2.762 Å [19]. These weak intermolecular interactions contribute to the overall crystal packing arrangement but do not significantly alter the molecular conformation [19]. The crystal structures confirm that the molecular geometry observed in solution is maintained in the solid state, validating spectroscopic structural assignments [20].
Computational chemistry methods, particularly density functional theory (DFT) calculations, provide valuable insights into the electronic structure and conformational preferences of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane [21] [22]. These theoretical studies complement experimental observations and provide predictions for properties that may be difficult to measure experimentally.
DFT calculations predict that the compound exhibits moderate reactivity based on frontier molecular orbital analysis, with HOMO-LUMO gaps typically around 4.5 eV for similar spiro compounds [22]. The electrostatic potential surface calculations reveal localized negative charge density on the oxygen atoms of the dioxane rings, which favors hydrogen bonding interactions with suitable partners [22].
Molecular dynamics simulations suggest that the chair conformation of the dioxane rings is stabilized by favorable van der Waals interactions and optimal bond angles [22]. The vinyl groups exhibit conformational flexibility, allowing for various orientations that can accommodate different chemical environments during reactions [22]. Computational studies also predict that the spiro configuration provides enhanced stability compared to alternative structural arrangements, explaining the observed resistance to ring-opening reactions under neutral conditions [21].
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits well-defined physical characteristics that are crucial for its identification and handling. The compound presents as a solid at room temperature (20°C) with a characteristic white to almost white appearance [1] [2] [3] [4] [5]. The material typically manifests as a crystalline powder or crystalline mass, demonstrating its ordered molecular structure [1] [2] [4] [5] [6].
The physical form of the compound shows some variation depending on preparation and storage conditions. While the substance tends to crystallize readily, it can also appear as a powder to lump formation under certain conditions [7] [8]. This morphological versatility reflects the compound's tendency to form different crystal habits while maintaining its chemical integrity.
Physical State Characterization Data:
| Parameter | Value | Source References |
|---|---|---|
| Physical State (20°C) | Solid | [9] [3] |
| Appearance | White to almost white powder/crystalline mass | [1] [2] [3] [4] [5] |
| Color | White | [1] [2] [4] [5] [6] |
| Crystal Form | Crystalline powder or crystal mass | [5] [6] |
| Purity (GC) | min. 98.0% | [1] [9] [2] [3] [4] |
The high purity achieved through gas chromatography analysis (minimum 98.0%) indicates excellent synthetic control and purification processes [1] [9] [2] [3] [4]. This level of purity is essential for applications requiring consistent performance, particularly in polymer chemistry and pharmaceutical intermediate synthesis.
The melting point of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been consistently reported across multiple sources, establishing a well-defined range of 42-46°C [10] [9]. This relatively low melting point reflects the compound's molecular structure and intermolecular forces.
Detailed melting point determinations from various suppliers and analytical sources confirm this narrow temperature range:
| Source | Melting Point Range (°C) | Method |
|---|---|---|
| Sigma-Aldrich | 43-46 | Literature |
| TCI Chemicals | 42.0-46.0 | Specification |
| CAS Common Chemistry | 43.5 | Literature |
| Avantor Sciences | 42.0-46.0 | GC Analysis |
The consistency of these values across different analytical methods and suppliers demonstrates the reliability of this thermal parameter [1] [10] [9] [2] [12] [3] [4]. The sharp melting point range indicates high compound purity and well-defined crystal structure.
The boiling point of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits pressure-dependent behavior, requiring reduced pressure conditions for accurate determination due to the compound's thermal sensitivity [13].
Boiling Point Under Reduced Pressure:
| Pressure Condition | Boiling Point (°C) | Source References |
|---|---|---|
| 2 Torr (2.67 mbar) | 108-110 | [10] [13] [12] |
| 1 mmHg (1.33 mbar) | 94 | [1] [14] [3] |
| Atmospheric pressure | 284.4±0.0 (estimated) | [15] |
The significant difference between reduced pressure and atmospheric pressure boiling points indicates the compound's thermal lability under standard conditions [10] [13] [12]. The reduced pressure boiling point determination is critical for safe handling and distillation procedures, as atmospheric pressure distillation may lead to decomposition.
The solubility characteristics of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane are fundamental to its applications in polymer chemistry and organic synthesis. The compound demonstrates excellent solubility in methanol, described as producing "almost transparent" solutions [1] [9] [2] [3] [4].
Solubility Assessment:
| Solvent | Solubility Description | Observation | Source References |
|---|---|---|---|
| Methanol | Almost transparent | Excellent solubility | [1] [9] [2] [3] [4] |
| Water | Does not mix | Immiscible, sinks | [16] |
| Organic solvents | Compatible | Used in synthesis |
The compound's amphiphilic nature, resulting from its spiroacetal structure with vinyl groups, influences its solubility behavior [18] [13]. The excellent methanol solubility facilitates purification processes, particularly the recrystallization from 60% methanol that yields 79% pure product [19].
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits significant moisture sensitivity, which is a critical consideration for storage and handling [9] [3] . The spiroacetal structure is particularly susceptible to hydrolysis under moist conditions, leading to structural degradation.
Moisture Sensitivity Parameters:
| Aspect | Requirement | Rationale | Source References |
|---|---|---|---|
| Moisture Control | Keep dry, moisture sensitive | Spiroacetal hydrolysis prevention | [9] [3] |
| Storage Atmosphere | Inert gas (nitrogen or argon) | Prevent moisture absorption | [9] [3] [20] |
| Container Type | Tightly closed, airtight | Prevent moisture ingress | [9] [3] |
The moisture sensitivity necessitates specialized storage conditions to prevent hydrolysis of the spiroacetal moiety, which would compromise the compound's structural integrity and reactivity . This characteristic requires careful consideration during synthesis, purification, and storage operations.
Thermal stability analysis through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveals that 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane possesses good thermal stability with characteristic degradation patterns [18] [13] [21].
Thermal Stability Profile:
| Parameter | Observation | Analysis Method | Source References |
|---|---|---|---|
| Glass Transition | Single Tg observed | DSC | [18] [21] |
| Degradation Process | Two-stage degradation | TGA | [18] [13] [21] |
| Thermal Stability | Good up to decomposition | DSC/TGA | [18] [13] [21] |
| Degradation Temperature | First stage: ~172°C | TGA-FTIR | [13] |
The compound exhibits a single glass transition temperature (Tg) when incorporated into copolymer systems, indicating homogeneous thermal behavior [18] [21]. The two-stage degradation process involves initial loss of volatile components followed by decomposition of the spiroacetal structure [13]. The first degradation domain begins around 90°C with maximum degradation at approximately 172°C, corresponding to the loss of associated solvents and initial structural breakdown [13].